![molecular formula C6H9ClN2O B2818821 5-Cyclopropyloxazol-2-amine hcl CAS No. 2402831-12-1](/img/structure/B2818821.png)
5-Cyclopropyloxazol-2-amine hcl
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Overview
Description
5-Cyclopropyloxazol-2-amine hydrochloride is a chemical compound with the molecular formula C6H8N2O.HCl . Unfortunately, there’s limited information available about this specific compound.
Synthesis Analysis
The synthesis of oxazoles, which includes compounds like 5-Cyclopropyloxazol-2-amine, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant waste generation, and difficulty in separating the reaction mixtures .Chemical Reactions Analysis
Amines, which include compounds like 5-Cyclopropyloxazol-2-amine, undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction .Scientific Research Applications
DNA Adducts and Carcinogenesis
The heterocyclic amines (HCAs) family, which includes compounds like 5-Cyclopropyloxazol-2-amine HCl, has been studied for its role in mutagenesis and carcinogenesis. These compounds are known for forming DNA adducts that are critical for mutagenicity and carcinogenicity. Research has focused on understanding the pathways of formation, mutagenesis, and their association with carcinogenesis in animal models, as well as the potential for chemoprevention of AIA tumorigenesis (Schut & Snyderwine, 1999).
Antitumor Activity
Studies have been conducted on water-soluble poly(aminoheterocyclic amine)s containing compounds like 5-Cyclopropyloxazol-2-amine HCl. These studies focus on their biological activities in cell lines like L1210 (murine leukemia) and Chinese hamster ovary (CHO), investigating their cytotoxicity and potential as antitumor agents (Hu, Xie, & Huang, 2007).
Chemical Synthesis and Medicinal Chemistry
5-Cyclopropyloxazol-2-amine HCl is also significant in chemical synthesis and medicinal chemistry. Its derivatives have been used in the synthesis of various compounds like cyclic depsipeptides, emphasizing its utility in creating complex molecular architectures (Koch, Linden, & Heimgartner, 2000). Additionally, derivatives of 5-Cyclopropyloxazol-2-amine HCl have been evaluated for their cytotoxic effect toward cancer cell lines, contributing to the development of potential anticancer agents (Murty et al., 2011).
Bioanalytical Methods
In bioanalysis, methods have been developed for the detection of HCAs in biological samples, which includes compounds like 5-Cyclopropyloxazol-2-amine HCl. These methods are essential for studying the exposure and effects of such compounds in humans, which is crucial for understanding their role in cancer etiology (Busquets et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that cyclopropylamine, a related compound, inactivates cytochrome p450 enzymes .
Mode of Action
The mode of action involves initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme . It is a mechanism-based inhibitor of quinoprotein methylamine dehydrogenase .
Biochemical Pathways
Oxazole derivatives, which include this compound, have been found to exhibit a wide spectrum of biological activities . They have been associated with antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Pharmacokinetics
The compound’s molecular weight is 16060 , which is within the optimal range for drug-like properties, suggesting it may have good bioavailability.
Result of Action
Given its potential biological activities, it may have various effects at the molecular and cellular level depending on the specific target and pathway it affects .
properties
IUPAC Name |
5-cyclopropyl-1,3-oxazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-6-8-3-5(9-6)4-1-2-4;/h3-4H,1-2H2,(H2,7,8);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBDSRJGJQDVLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(O2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1,3-oxazol-2-amine;hydrochloride | |
CAS RN |
2402831-12-1 |
Source
|
Record name | 5-cyclopropyl-1,3-oxazol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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